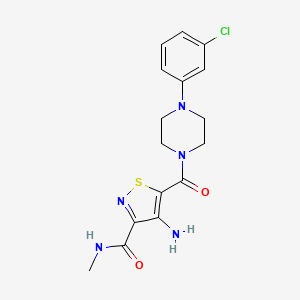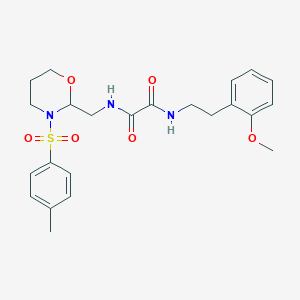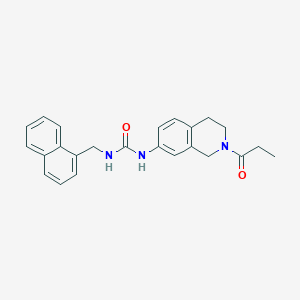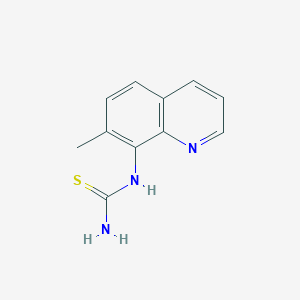![molecular formula C20H20N4O2 B2946882 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline CAS No. 241146-76-9](/img/structure/B2946882.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline” is a chemical compound with the molecular formula C20H20N4O2 . It has a molecular weight of 348.4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a piperazino group and a 1,3-benzodioxol-5-ylmethyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 525.5±50.0 °C and its predicted density is 1.325±0.06 g/cm3 . Its pKa is predicted to be 7.03±0.10 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles exhibit promising in vitro antimicrobial activity. Their antimicrobial efficacy has been correlated with structural analyses and docking studies against target enzymes, hinting at their potential development as novel antimicrobial agents (Marganakop et al., 2022).
Antitumor Applications
A series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties have been synthesized and showed promising activity against a wide range of cancer lines. These compounds, especially those with N-methylpiperazine substituents, demonstrated selective cytotoxic effects against certain cancer cell lines without significant toxicity to normal cells, indicating their potential as antitumor agents (Mamedov et al., 2022).
Anti-inflammatory Properties
The compound 2-(4-methyl-piperazin-1-yl)-quinoxaline has been identified as a lead structure for histamine H4 receptor ligands with significant anti-inflammatory properties in vivo. This discovery opens avenues for the development of new treatments targeting inflammatory diseases (Smits et al., 2008).
Neuroprotective Applications
The analog 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showing neuroprotectant qualities against cerebral ischemia. Its efficacy, even when administered post-ischemic challenge, highlights its potential as a neuroprotective agent (Sheardown et al., 1990).
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-4-17-16(3-1)21-12-20(22-17)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)26-14-25-18/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFDARNWBSOCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)


![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)


![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)


![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)
